

Spectroscopic Data Analysis of Methyl 4methoxycinnamate: A Technical Guide

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Compound of Interest		
Compound Name:	Methyl 4-methoxycinnamate	
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Abstract

Methyl 4-methoxycinnamate is a widely utilized organic compound, notably as a UV filter in sunscreens and as a fragrance ingredient.[1] A comprehensive understanding of its chemical structure is paramount for its application, quality control, and further development in various industries. This technical guide provides an in-depth analysis of the spectroscopic data of **methyl 4-methoxycinnamate**, covering Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols, tabulated data, and a logical workflow for structural elucidation are presented to serve as a valuable resource for researchers and professionals in the field.

Spectroscopic Data Summary

The structural identity of **methyl 4-methoxycinnamate** (IUPAC Name: methyl (E)-3-(4-methoxyphenyl)prop-2-enoate, Molecular Formula: C₁₁H₁₂O₃) is unequivocally confirmed by a combination of spectroscopic techniques.[1] The quantitative data derived from ¹H NMR, ¹³C NMR, IR, and MS are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.[2] Spectra are typically recorded in deuterated chloroform (CDCl₃) with



tetramethylsilane (TMS) as an internal standard.[3]

Table 1: ¹H NMR Spectroscopic Data for **Methyl 4-methoxycinnamate** (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration	Assignment
7.63 - 7.64	Doublet (d)	16.0	1H	Vinylic H (α to C=O)
7.40 - 7.48	Multiplet (m)	8.7	2H	Aromatic H (ortho to C=C)
6.83 - 6.92	Multiplet (m)	8.7	2H	Aromatic H (ortho to -OCH ₃)
6.28 - 6.33	Doublet (d)	16.0	1H	Vinylic H (β to C=O)
3.83	Singlet (s)	-	3H	Aromatic -OCH₃
3.76 - 3.79	Singlet (s)	-	3H	Ester -OCH₃

Data sourced from references[1][4].

Table 2: ¹³C NMR Spectroscopic Data for Methyl 4-methoxycinnamate (101 MHz, CDCl₃)



Chemical Shift (δ, ppm)	Carbon Type	Assignment
167.7	Quaternary	Ester Carbonyl (C=O)
161.4	Quaternary	Aromatic C-OCH₃
144.5	Methine	Vinylic CH (α to C=O)
129.7	Methine	Aromatic CH (ortho to C=C)
127.1	Quaternary	Aromatic C-C=C
115.3	Methine	Vinylic CH (β to C=O)
114.3	Methine	Aromatic CH (ortho to -OCH ₃)
55.3	Methyl	Aromatic -OCH₃
51.6	Methyl	Ester -OCH₃

Data sourced from references[1][3].

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.[5][6]

Table 3: Key IR Absorption Bands for Methyl 4-methoxycinnamate

Wavenumber (cm⁻¹)	Bond Vibration	Functional Group
~1720	C=O Stretch	α,β-Unsaturated Ester
~1640	C=C Stretch	Alkene
~1605	C=C Stretch	Aromatic Ring
~1255	C-O Stretch	Ester / Methoxy Ether

Data sourced from reference[1].

Mass Spectrometry (MS)



Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.[7]

Table 4: Mass Spectrometry Data for **Methyl 4-methoxycinnamate**

m/z (Mass-to-Charge Ratio)	Interpretation
192	Molecular Ion [M]+
161	[M - OCH₃] ⁺
133	[M - COOCH₃] ⁺

Data derived from the known molecular weight of 192.21 g/mol and common fragmentation patterns.[1][8]

Spectroscopic Data Interpretation ¹H NMR Analysis

The 1H NMR spectrum clearly indicates the trans (E) configuration of the double bond, evidenced by the large coupling constant (J = 16.0 Hz) between the two vinylic protons at δ 7.64 and 6.33 ppm.[4] The aromatic region shows two distinct multiplets, characteristic of a 1,4-disubstituted (para) benzene ring. The two singlets at δ 3.83 and 3.79 ppm correspond to the three protons of the aromatic methoxy group and the three protons of the methyl ester group, respectively.[1]

¹³C NMR Analysis

The 13 C NMR spectrum shows all 11 expected carbon signals. The downfield signal at δ 167.7 ppm is characteristic of an ester carbonyl carbon.[3] The signals in the range of δ 114-162 ppm correspond to the eight carbons of the substituted aromatic ring and the vinylic group. The two upfield signals at δ 55.3 and 51.6 ppm are assigned to the methoxy and methyl ester carbons, respectively.[1][3]

IR Analysis

The IR spectrum confirms the presence of key functional groups. A strong absorption band around 1720 cm⁻¹ is indicative of the C=O stretch of the α,β -unsaturated ester.[1] The



presence of the C=C double bond of the cinnamate structure is confirmed by the absorption at approximately 1640 cm⁻¹.[1] The band at ~1605 cm⁻¹ is characteristic of the aromatic ring, and the strong absorption at ~1255 cm⁻¹ corresponds to the C-O stretching vibrations of the ester and methoxy groups.[1]

MS Analysis

The mass spectrum displays a molecular ion peak [M]⁺ at m/z = 192, which corresponds to the molecular weight of **methyl 4-methoxycinnamate** ($C_{11}H_{12}O_3$).[8] Key fragmentation patterns include the loss of a methoxy radical (${}^{\bullet}OCH_3$) to give a peak at m/z 161, and the loss of the carbomethoxy radical (${}^{\bullet}COOCH_3$) resulting in a fragment at m/z 133.

Experimental Protocols

The following sections outline the generalized procedures for acquiring the spectroscopic data discussed.

NMR Spectroscopy Protocol

- Sample Preparation: Dissolve approximately 5-10 mg of **methyl 4-methoxycinnamate** in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
- Instrument Setup: Place the NMR tube in the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve high homogeneity.[9]
- ¹H NMR Acquisition:
 - Acquire a standard single-pulse ¹H spectrum.
 - Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
 - Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
 - A relaxation delay of 1-2 seconds is typically sufficient for qualitative analysis.
- ¹³C NMR Acquisition:



- Acquire a proton-decoupled ¹³C spectrum to simplify the spectrum to single lines for each unique carbon.[10]
- Set the spectral width to cover the expected range (e.g., 0-200 ppm).[11]
- Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are required compared to ¹H NMR.[10]
- Data Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID).
 Phase the spectrum and perform baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard like TMS (0 ppm).[9]

IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)

- Sample Preparation: Place a small, representative amount of the solid methyl 4methoxycinnamate sample directly onto the ATR crystal.
- Instrument Setup: Ensure the ATR crystal is clean before sample placement.
- Data Acquisition:
 - Lower the press arm to ensure firm contact between the sample and the crystal.
 - Acquire a background spectrum of the empty ATR setup.
 - Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background.
 - Typically, 16-32 scans are co-added to produce the final spectrum in the range of 4000-400 cm⁻¹.
- Data Processing: The resulting spectrum of transmittance or absorbance versus wavenumber is analyzed for characteristic absorption bands.

Mass Spectrometry Protocol (Electron Ionization - EI)

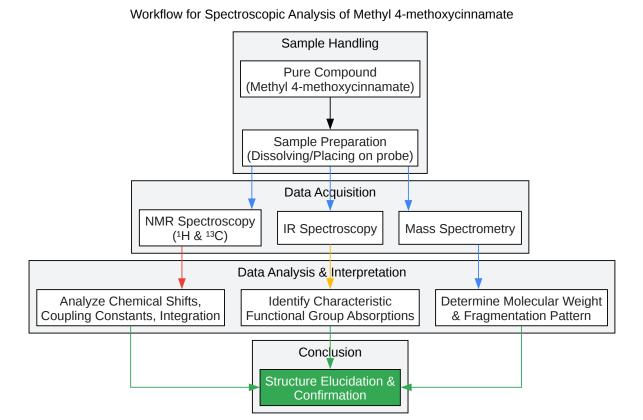


- Sample Introduction: Introduce a small amount of the sample into the ion source, often via a direct insertion probe for solids or after separation by Gas Chromatography (GC) for volatile compounds.[12] The sample is vaporized in a high vacuum environment.
- Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron to form a molecular ion [M]⁺ and various fragment ions.[13]
- Mass Analysis: The generated ions are accelerated by an electric field and then separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole or magnetic sector).[12]
- Detection: Ions are detected by an electron multiplier, which generates a signal proportional to the ion abundance.
- Data Processing: The instrument's software plots the relative abundance of ions against their m/z ratio to generate a mass spectrum.

Visualization of Analysis Workflow

The logical progression from sample to structural confirmation can be visualized as a clear workflow. The following diagram illustrates the key stages in the spectroscopic analysis of an organic compound like **methyl 4-methoxycinnamate**.





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Caption: Spectroscopic analysis workflow from sample preparation to final structure confirmation.

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